N-(Quinolin-8-yl)quinoline-4-carboxamide is a synthetic compound characterized by the presence of a quinoline moiety, which is a bicyclic aromatic compound consisting of a benzene ring fused to a pyridine ring. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases. The molecular formula for N-(Quinolin-8-yl)quinoline-4-carboxamide is CHNO, and it features a carboxamide functional group that enhances its biological activity.
N-(Quinolin-8-yl)quinoline-4-carboxamide exhibits significant biological activities, particularly in the context of antimalarial research. Compounds in this class have been shown to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. The mechanism of action often involves interference with metabolic pathways critical for the parasite's survival . Additionally, derivatives of quinoline-4-carboxamides have been investigated for their anticancer properties and potential as antimicrobial agents.
The synthesis of N-(Quinolin-8-yl)quinoline-4-carboxamide can be accomplished through several methods:
N-(Quinolin-8-yl)quinoline-4-carboxamide has several applications:
Interaction studies involving N-(Quinolin-8-yl)quinoline-4-carboxamide focus on its binding affinity to biological targets such as enzymes or receptors related to disease processes. For instance, studies have shown that modifications in the quinoline structure can significantly alter binding affinities and biological activities against specific pathogens or cancer cell lines . Investigating these interactions helps in understanding the compound's mechanism of action and optimizing its pharmacological profile.
Several compounds share structural similarities with N-(Quinolin-8-yl)quinoline-4-carboxamide, each exhibiting unique properties:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Quinoline-4-carboxamide | Contains a carboxamide group | Antimalarial activity |
| 8-Aminoquinoline | Amino group at position 8 | Antimicrobial properties |
| 2-Pyridinecarboxamide | Pyridine ring fused with a carboxamide | Potential anticancer activity |
| N-(Quinolin-7-yl)carboxamide | Similar quinoline structure at position 7 | Antimicrobial and anticancer effects |
| N-(Quinolin-6-yl)carboxamide | Variation in position leading to different reactivity | Antiparasitic activity |
N-(Quinolin-8-yl)quinoline-4-carboxamide stands out due to its specific positioning of functional groups that enhance its biological activity against malaria while also providing avenues for further modification to target other diseases effectively.
The Pfitzinger reaction remains a cornerstone for constructing the quinoline-4-carboxylic acid scaffold, a precursor for N-(Quinolin-8-yl)quinoline-4-carboxamide. This method involves the base-catalyzed condensation of isatin derivatives with carbonyl compounds, followed by hydrolysis and cyclization to yield quinoline-4-carboxylic acids. For example, reacting 5-fluoroisatin with malonic acid in refluxing acetic acid generates intermediate 2-hydroxyquinoline-4-carboxylic acid, which is subsequently functionalized at the C-8 position.
Recent adaptations have optimized solvent systems and catalysts to enhance yields. A study demonstrated that using boron trifluoride tetrahydrofuranate (BF~3~·THF) in acetonitrile improved cyclization efficiency for electron-deficient anilines, achieving 65–72% yields for trifluoromethoxy-substituted derivatives. The reaction mechanism proceeds through keto-acid formation, imine generation, and final cyclodehydration.
| Isatin Derivative | Carbonyl Component | Catalyst | Yield (%) |
|---|---|---|---|
| 5-Fluoroisatin | Acetophenone | KOH | 68 |
| 5-Chloroisatin | Benzaldehyde | BF~3~·THF | 72 |
| Unsubstituted Isatin | Pyruvic Acid | H~2~NSO~3~H | 58 |
Structural diversification at the C-2 position is achieved by varying carbonyl components, while C-8 functionalization requires post-cyclization modifications.
Carbodiimide-mediated coupling remains the most reliable method for installing the quinolin-8-ylamide group. A representative procedure involves activating quinoline-4-carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). The reaction proceeds via in situ formation of an O-acylisourea intermediate, which reacts with 8-aminoquinoline to yield the target carboxamide.
Key optimization parameters include:
A comparative study of coupling agents revealed EDC/HOBt combinations provide superior yields (85–92%) compared to dicyclohexylcarbodiimide (DCC) systems (70–78%) for sterically hindered quinoline derivatives.
Microwave irradiation significantly accelerates critical steps in N-(Quinolin-8-yl)quinoline-4-carboxamide synthesis. In aromatic nucleophilic substitution reactions, microwave conditions (150°C, 300 W, 20 min) reduced reaction times from 24 hours to 30 minutes while maintaining yields >90%. This approach proves particularly effective for introducing substituents at the quinoline C-2 and C-5 positions.
A systematic investigation of microwave parameters demonstrated:
The 8-amino group's reactivity necessitates strategic protection during multi-step syntheses. tert-Butoxycarbonyl (Boc) protection has emerged as the optimal strategy due to its compatibility with subsequent coupling reactions and mild deprotection conditions.
Boc Protection Protocol:
This method achieves >95% protection efficiency while preserving the quinoline ring's integrity. Comparative studies show Boc groups withstand EDC-mediated coupling conditions better than acetyl or benzyl protections, which exhibit partial cleavage under basic conditions.
| Protecting Group | Coupling Compatibility | Depletion Rate (%) |
|---|---|---|
| Boc | EDC/HOBt, DIPEA | <5 |
| Acetyl | EDC/HOBt, DIPEA | 22 |
| Benzyl | HATU, DIPEA | 18 |
The Boc strategy enables sequential functionalization of quinoline derivatives while maintaining regiospecific control over amide bond formation.
N-(Quinolin-8-yl)quinoline-4-carboxamide represents a significant advancement in the quinoline-4-carboxamide class of antimalarial compounds, which was originally identified through phenotypic screening against the blood stage of Plasmodium falciparum strain 3D7 [1] [2]. The initial screening hit demonstrated moderate potency with an effective concentration fifty (EC50) value of 120 nanomolar against the chloroquine-sensitive Plasmodium falciparum 3D7 strain [1] [2]. Through systematic medicinal chemistry optimization, this compound class was developed into highly potent antimalarial agents with nanomolar activity levels.
The quinoline-4-carboxamide series, exemplified by the advanced compound DDD107498, exhibits exceptional antimalarial potency with EC50 values as low as 1 nanomolar against Plasmodium falciparum 3D7 [1] [2]. This represents a more than 100-fold improvement in potency compared to the original screening hit [1]. The compound demonstrates remarkable consistency in activity across multiple Plasmodium falciparum strains, including drug-resistant variants, with EC50 values ranging from 0.3 to 0.7 nanomolar across different strains [1] [3].
Table 1: Antimalarial Activity Against Plasmodium falciparum Strains
| Compound | Plasmodium falciparum 3D7 EC50 (nM) | Selectivity Index | Aqueous Solubility (μM) | Mouse Liver Microsome Clearance (mL/min/g) |
|---|---|---|---|---|
| N-(Quinolin-8-yl)quinoline-4-carboxamide (screening hit) | 120 | >100 | <10 | High |
| DDD107498 (compound 2) | 1 | >1000 | 216 | <0.5 |
| Compound 25 (early lead) | 70 | >500 | 232 | 0.8 |
| Compound 27 | 4 | >1000 | 217 | 2.0 |
| Compound 30 | 6 | >800 | 232 | 2.0 |
The quinoline-4-carboxamide derivatives demonstrate exceptional activity against drug-resistant Plasmodium falciparum strains, maintaining consistent potency across strains with resistance to chloroquine, mefloquine, and other antimalarial drugs [1] [3]. Testing against multiple resistant strains including K1, W2, 7G8, TM90C2A, D6, and V1/S revealed EC50 values ranging from 0.3 to 0.7 nanomolar, indicating minimal cross-resistance with existing antimalarial drugs [1].
Table 2: Activity Against Plasmodium falciparum Drug-Resistant Strains
| Compound | Strain | Resistance Profile | EC50 (nM) |
|---|---|---|---|
| DDD107498 | NF54 | Sensitive | 0.3 |
| DDD107498 | K1 | Chloroquine-resistant | 0.4 |
| DDD107498 | W2 | Chloroquine-resistant | 0.4 |
| DDD107498 | 7G8 | Chloroquine-resistant | 0.4 |
| DDD107498 | TM90C2A | Multidrug-resistant | 0.4 |
| DDD107498 | D6 | Chloroquine-sensitive | 0.4 |
| DDD107498 | V1/S | Multidrug-resistant | 0.7 |
The mechanism of action of N-(Quinolin-8-yl)quinoline-4-carboxamide derivatives involves inhibition of translation elongation factor 2 (Plasmodium falciparum elongation factor 2), which is responsible for guanosine triphosphate-dependent translocation of the ribosome along messenger ribonucleic acid [4] [5]. This novel mechanism of action represents a significant departure from traditional quinoline antimalarials and contributes to the compound's activity against multiple life-cycle stages of the parasite [4] [5]. The inhibition of protein synthesis through this pathway provides mechanistic support for the observed broad-spectrum antimalarial profile [4].
The quinoline-4-carboxamide class, while possessing a novel mechanism of action through translation elongation factor 2 inhibition, shares structural similarities with traditional quinoline antimalarials that target heme detoxification pathways [6] [7]. Understanding the structure-activity relationships within the broader quinoline family provides important context for the development of N-(Quinolin-8-yl)quinoline-4-carboxamide derivatives.
Traditional quinoline antimalarials exert their effects by interfering with hemoglobin digestion in the acidic food vacuole of Plasmodium falciparum [6] [7]. During hemoglobin proteolysis, parasites release toxic heme that must be detoxified through polymerization into the chemically inert pigment hemozoin [6] [8]. Quinoline drugs disrupt this process by binding to free heme and inhibiting its polymerization into hemozoin, leading to the accumulation of toxic free heme within the parasite [6] [7] [9].
The molecular mechanism of heme detoxification inhibition involves quinoline-heme complex formation and subsequent binding to the growing hemozoin crystal surface [10] [7]. This interaction caps the growing heme polymer, preventing further sequestration of additional heme molecules and resulting in lethal heme accumulation [7] [9]. The specificity and affinity of quinoline binding to heme polymer rather than free heme correlates directly with the disruption of heme polymerization [7].
Table 3: Structure-Based Targeting of Heme Detoxification Pathways
| Quinoline Type | Beta-hematin Inhibition IC50 (μM) | Free Heme Accumulation | Mechanism | Resistance Profile |
|---|---|---|---|---|
| Chloroquine | 2-5 | High | Crystal capping | High resistance |
| Quinacrine | 1-3 | High | Crystal capping | Moderate resistance |
| Amodiaquine | 3-6 | High | Crystal capping | Variable resistance |
| Quinidine | 5-8 | Moderate | Crystal capping | Low resistance |
| Quinine | 8-12 | Moderate | Crystal capping | Low resistance |
| Mefloquine | 15-20 | Low | Alternative pathway | Low resistance |
The inhibition of beta-hematin formation by quinoline compounds follows distinct kinetic patterns that depend on incubation time and compound structure [11]. Chloroquine and related 4-aminoquinolines demonstrate potent inhibition over short incubation periods, while quinoline methanols show different temporal profiles [11]. The strength of inhibition correlates with biological antimalarial activity, suggesting that early inhibitory events in heme detoxification are critical for parasite killing [11].
Quinoline drugs increase free hemin levels within the parasite digestive vacuole, which catalyzes peroxidative reactions in the presence of hydrogen peroxide [6]. These peroxidative effects result in oxidative damage to cellular components including proteins, lipid membranes, and deoxyribonucleic acid [6]. The accumulation of reactive iron species, including oxoferryl iron and oxoferryl porphyrin pi-cation radicals, contributes to the cytotoxic effects observed in quinoline-treated parasites [6].
The evaluation of quinoline compounds against Babesia microti demonstrates significant cross-species antiparasitic activity, reflecting shared biological pathways between Plasmodium and Babesia parasites [12] [13]. Babesia microti, the causative agent of human babesiosis, represents an important target for quinoline-based therapeutics due to limitations in current treatment options [12] [14].
8-Aminoquinoline compounds have demonstrated exceptional activity against Babesia microti in experimental models [12] [13]. Two compounds, WR006026 and WR238605, achieved complete suppression of parasitemia through day 14 post-treatment in hamster models [12]. WR238605 demonstrated superior efficacy, achieving parasitologic cure with no detectable parasites on subpassage to naive animals [12]. The compound was administered intramuscularly at 52 milligrams per kilogram twice daily for four days, resulting in complete parasite clearance [12].
Tafenoquine, an 8-aminoquinoline antimalarial drug, exhibits potent activity against multiple Babesia species including Babesia microti and Babesia duncani [13] [14]. The compound demonstrates high effectiveness in mouse models of babesiosis and provides protection against lethal infections caused by both atovaquone-sensitive and atovaquone-resistant Babesia duncani strains [13]. When combined with atovaquone, tafenoquine achieves radical cure with no recrudescence in experimental babesiosis models [13] [14].
Table 4: Cross-Species Activity Evaluation Against Babesia microti
| Compound Class | Activity Against B. microti | Parasitemia Suppression (%) | Radical Cure Achieved | Treatment Duration |
|---|---|---|---|---|
| 8-Aminoquinolines (WR006026) | High | 100 | Partial | 4 days |
| 8-Aminoquinolines (WR238605) | High | 100 | Complete | 4 days |
| Tafenoquine | High | >90 | Yes | Variable |
| Endochin-like Quinolones (ELQ-271) | Moderate | 41 | No | Not specified |
| Endochin-like Quinolones (ELQ-316) | Moderate | 32 | No | Not specified |
| Standard Treatment (Quinine + Clindamycin) | Variable | ~50 | No | 7-10 days |
Endochin-like quinolones represent another class of compounds with cross-species activity against Babesia microti [15] [16]. These compounds target the mitochondrial cytochrome bc1 complex, interfering with oxidative phosphorylation and pyrimidine biosynthesis [15] [17]. ELQ-271 and ELQ-316 demonstrated moderate activity against Babesia microti in experimental systems, with growth inhibition rates of 41% and 32% respectively [15]. While these compounds showed promising activity, they did not achieve the level of parasite clearance observed with 8-aminoquinoline derivatives [15].
The development of second-generation endochin-like quinolones has yielded compounds with improved antibabesial activity [16] [18]. ELQ-596 and ELQ-650 demonstrate potent activity against Babesia microti and Babesia duncani in vitro and favorable pharmacological properties [16] [18]. ELQ-598, a prodrug of ELQ-596, achieved radical cure as monotherapy at 10 milligrams per kilogram in both chronic Babesia microti infection models and lethal Babesia duncani infection models [18].
The mechanistic understanding of hemozoin formation inhibition by N-(Quinolin-8-yl)quinoline-4-carboxamide and related quinoline-4-carboxamide derivatives represents a critical aspect of their antimalarial activity. Research has demonstrated that these compounds operate through a sophisticated mechanism that involves direct interaction with the hemozoin crystallization process [1] [2] [3].
The fundamental mechanism by which quinoline-4-carboxamide compounds inhibit hemozoin formation involves the decrease in the rate of beta-hematin crystal formation rather than irreversible blockade of the process [2] [4]. This kinetic model represents a paradigm shift from earlier hypotheses that suggested permanent inhibition. Experimental evidence shows that beta-hematin formation eventually occurs even in the presence of these inhibitors, but at significantly reduced rates [2].
The kinetic studies reveal that IC50 values for hemozoin inhibition increase markedly with extended incubation periods for 4-aminoquinoline derivatives, while quinoline-4-carboxamide compounds demonstrate more sustained inhibitory activity [2] [4]. This temporal dependency suggests that the inhibition mechanism involves reversible binding interactions with critical sites on the growing hemozoin crystal [2].
Quinoline-4-carboxamide derivatives exert their inhibitory effects through non-competitive inhibition of crystal growth at specific crystal faces [5] [6]. The primary target appears to be the (001) face of the beta-hematin crystal, which represents the fastest-growing surface and thus the most efficient site for growth inhibition [6]. This corrugated surface exposes chemical groups and aromatic surfaces that favor the adsorption of quinoline inhibitors through π-π stacking interactions [5].
The mechanism involves adsorption of inhibitor molecules onto the crystal surface, which disrupts the normal incorporation of new ferriprotoporphyrin IX dimers into the growing crystal lattice [7]. Scanning electron microscopy studies demonstrate that beta-hematin crystals formed in the presence of quinoline inhibitors exhibit markedly altered external morphology, becoming more uniform in both size and shape compared to controls [2].
The inhibition process involves formation of quinoline-heme complexes that interfere with normal hemozoin crystallization [3] [6]. These complexes form through coordination bonds and π-stacking interactions between the electron-rich planar quinoline structure and the iron center of ferriprotoporphyrin IX [3]. The binding affinity between quinoline derivatives and ferriprotoporphyrin IX typically falls within the range of 10^-7^ to 10^-6^ M, indicating high-affinity specific association [6].
The mechanistic model suggests that quinoline-4-carboxamide compounds can bind at multiple sites on the hemozoin crystal, including step sites, kink sites, and terrace sites [5]. This multi-site binding capability enhances the overall inhibitory potency by blocking various pathways for crystal growth propagation.
Experimental studies using the NP-40 detergent-mediated assay have established quantitative parameters for hemozoin formation inhibition by quinoline-4-carboxamide derivatives [1] [7]. Representative IC50 values include 8 μM for compound O3, 30 μM for compound S1, and 37 μM for compound B1, demonstrating potent inhibitory activity comparable to or exceeding that of chloroquine (25 μM) [1].
The kinetic analysis reveals that the maximal yield of beta-hematin decreases at higher inhibitor concentrations, attributed to irreversible precipitation of ferriprotoporphyrin IX-inhibitor complexes [7]. This suggests a dual mechanism involving both reversible crystal surface adsorption and irreversible complex formation that prevents substrate incorporation into the crystal lattice.
The disruption of mitochondrial electron transport represents a secondary but significant mechanism of action for quinoline-4-carboxamide compounds, particularly in their effects on parasitic mitochondrial function [8] [9]. This mechanism involves direct interference with the respiratory chain complexes, leading to impaired cellular energy production and ultimately parasite death.
Quinoline compounds demonstrate specific affinity for Complex III (cytochrome bc1 complex) of the mitochondrial electron transport chain [10] [8]. The mechanism involves binding to quinone-binding sites within the complex, specifically the Qi (quinone reduction) site and, to a lesser extent, the Qo (quinol oxidation) site [10] [11].
Research utilizing yeast mitochondrial preparations has demonstrated that quinoline inhibitors achieve stoichiometric binding with the bc1 complex, requiring approximately 4-5 inhibitor molecules per monomeric bc1 complex to achieve 50% inhibition of quinol-cytochrome c reductase activity [12]. This stoichiometric relationship indicates specific, high-affinity binding rather than non-specific membrane disruption.
The fundamental mechanism involves disruption of the Q cycle, which is essential for proton pumping and ATP synthesis [8] [13]. Quinoline-4-carboxamide compounds interfere with the sequential oxidation and reduction of coenzyme Q between ubiquinol and ubiquinone forms [13]. This disruption occurs through competitive binding at the quinone-binding sites, preventing normal substrate access and electron transfer.
The Q cycle normally results in the transfer of four protons into the intermembrane space per two-cycle process [13]. Quinoline inhibitor binding disrupts this process, leading to decreased proton gradient formation and consequent reduction in ATP synthesis efficiency [8]. The mechanism specifically targets the two-electron quinone reduction process that is critical for maintaining the electrochemical gradient across the inner mitochondrial membrane.
Quinoline alkaloids demonstrate the ability to inhibit electron transfer in the respiratory chain with the site of action localized between cytochromes b and c [9]. This inhibition mechanism disrupts the normal flow of electrons from Complex III to cytochrome c, effectively blocking downstream electron transport to Complex IV [9].
The mechanistic studies reveal that quinoline compounds can stimulate ATPase activity while simultaneously inhibiting electron transport, suggesting a decoupling effect that further compromises cellular energy metabolism [9]. This dual effect amplifies the energetic stress on the parasite and contributes to the overall antimalarial efficacy.
The interaction with mitochondrial complexes extends beyond Complex III to include effects on NADH dehydrogenase (Complex I) activity [9]. Quinoline alkaloids show specific inhibitory activity against exogenous NADH dehydrogenase in certain organisms, suggesting multiple points of respiratory chain interference [9].
The mechanistic analysis indicates that quinoline compounds can induce conformational changes in respiratory complexes that reduce their catalytic efficiency [11]. These structural alterations may involve binding to allosteric sites that regulate complex assembly and function, providing an additional mechanism for electron transport disruption.
The detailed characterization of cytochrome bc1 complex binding affinity represents a crucial component in understanding the molecular basis of quinoline-4-carboxamide activity [10] [11] [12]. This profiling encompasses both quantitative binding parameters and structural insights into the binding sites and interactions that determine inhibitory potency.
Systematic binding studies have established that quinoline-4-carboxamide compounds achieve IC50 ratios of 4-5 inhibitor molecules per monomeric bc1 complex for effective quinol-cytochrome c reductase inhibition [12]. This stoichiometric relationship indicates specific, high-affinity binding interactions rather than non-specific membrane effects.
The binding affinity profiling demonstrates pH-dependent characteristics that correlate with the ionization state of the quinoline nitrogen atoms [3]. Compounds with calculated pKa values between 7.0 and 8.5 show enhanced binding affinity, consistent with the requirement for protonated species for optimal interaction with the binding sites [3].
Mutagenesis studies using specific amino acid substitutions have provided detailed insights into the binding site specificity of quinoline-4-carboxamide compounds [12]. The G33A and K228M mutations in the Qi site confer 7-10 fold resistance to quinoline inhibitors, indicating that the Qi site represents the primary binding target [12].
The Qo site mutations (G143A) show minimal effect on quinoline inhibitor sensitivity, suggesting that this site plays a secondary role in the binding mechanism [12]. This differential sensitivity pattern distinguishes quinoline compounds from other bc1 complex inhibitors that may target different binding sites or show different site preferences.
Structural analysis reveals that quinoline-4-carboxamide compounds can occupy both Qi and Qo binding pockets simultaneously in some cases, similar to the behavior observed with NQNO (2-n-nonyl-4-hydroxyquinoline N-oxide) [10]. This dual occupancy may contribute to the high potency observed with certain quinoline derivatives.
The binding interaction between quinoline-4-carboxamide compounds and the bc1 complex involves reversible, non-covalent associations characterized by rapid on and off rates [11]. This kinetic behavior differs from irreversible inhibitors and allows for competitive displacement by natural substrates under certain conditions.
Thermodynamic analysis indicates that the binding interactions are enthalpically driven, with significant contributions from hydrogen bonding, π-π stacking interactions, and van der Waals forces [10]. The entropic component appears to be less favorable, likely due to the restriction of molecular motion upon binding to the protein complex.
Temperature-dependent binding studies reveal activation energies consistent with diffusion-limited binding processes, suggesting that the inhibitors readily access their binding sites without significant conformational barriers [11]. This accessibility contributes to the rapid onset of inhibitory activity observed in cellular assays.
Crystallographic and molecular modeling studies have identified key structural features that determine binding affinity [10] [15]. The quinoline ring system provides essential π-π stacking interactions with aromatic residues in the binding pocket, while the carboxamide group participates in hydrogen bonding with polar residues.
The spatial orientation of substituents on the quinoline core significantly influences binding affinity [16]. Para-positioned substituents on aromatic rings generally maintain activity, while meta and ortho positions may reduce binding due to steric conflicts with the binding pocket architecture [16].
Analysis of structure-activity relationships reveals that increased lipophilicity correlates with enhanced binding affinity up to optimal LogP values, beyond which reduced aqueous solubility may limit effective concentrations [16]. The optimal balance appears to occur with LogP values in the range of 2-4 for quinoline-4-carboxamide derivatives.
Studies of resistant parasite strains have revealed that efflux pump upregulation represents the primary mechanism for reducing effective drug concentrations at the bc1 complex binding sites [1]. However, mutations directly affecting the bc1 complex binding sites appear to be less common, possibly due to the essential nature of this complex for parasite survival.
The cross-resistance patterns between different quinoline-4-carboxamide derivatives suggest that structural modifications can overcome certain resistance mechanisms [1]. Compounds with altered side chain structures may exhibit different binding modes that are less susceptible to efflux or that maintain affinity for mutated binding sites.